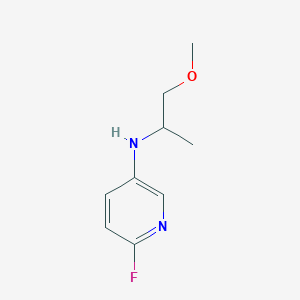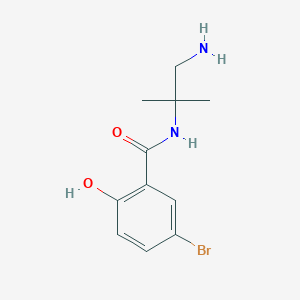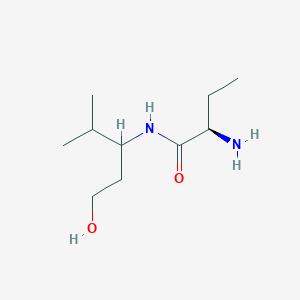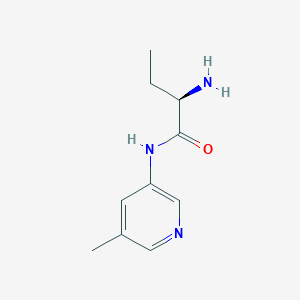![molecular formula C12H16N4 B6632458 6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6632458.png)
6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MPEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). MPEP has been found to have a number of potential uses in the field of neuroscience, and its properties have been studied extensively in both in vitro and in vivo experiments.
作用机制
MPEP acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. When mGluR5 is activated by glutamate, it triggers a cascade of intracellular signaling events that can affect a variety of cellular processes. By blocking the activity of mGluR5, MPEP can modulate these signaling pathways and alter the function of specific brain circuits.
Biochemical and Physiological Effects:
MPEP has been found to have a number of biochemical and physiological effects in both in vitro and in vivo experiments. In vitro studies have shown that MPEP can block the activity of mGluR5 in a dose-dependent manner, with higher concentrations of MPEP leading to greater inhibition of receptor activity. In vivo studies have shown that MPEP can alter the function of specific brain circuits, leading to changes in behavior and cognitive function.
实验室实验的优点和局限性
One of the main advantages of using MPEP in lab experiments is its high selectivity for mGluR5. This allows researchers to study the effects of this receptor subtype without affecting other glutamate receptors. However, one limitation of using MPEP is that it has a relatively short half-life in vivo, which can make it difficult to study the long-term effects of blocking mGluR5.
未来方向
There are a number of potential future directions for research on MPEP and its applications in scientific research. One area of interest is the use of MPEP as a tool to study the role of mGluR5 in addiction and substance abuse. Another potential direction is the development of more selective and longer-lasting mGluR5 antagonists that can be used in both preclinical and clinical studies. Additionally, researchers are exploring the use of MPEP and other mGluR5 antagonists in the treatment of neurological disorders such as schizophrenia and depression.
合成方法
The synthesis of MPEP is a complex process that involves several steps. The first step is the preparation of 2-(1-methylpyrazol-3-yl)ethanol, which is then reacted with 6-methylpyridin-2-amine to form 6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine. This synthesis method has been described in detail in several scientific publications, and the resulting compound has been extensively characterized using a variety of analytical techniques.
科学研究应用
MPEP has been found to have a number of potential applications in scientific research. One of the most promising areas of research involves the use of MPEP as a tool to study the role of mGluR5 in the brain. This receptor subtype has been implicated in a number of neurological disorders, including schizophrenia, depression, and addiction. By selectively blocking mGluR5, researchers can study the effects of this receptor on various aspects of brain function.
属性
IUPAC Name |
6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-10-4-3-5-12(14-10)13-8-6-11-7-9-16(2)15-11/h3-5,7,9H,6,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKAKFBUVGOQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NCCC2=NN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyridin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-2-hydroxy-N-[3-(methylamino)propyl]benzamide](/img/structure/B6632387.png)


![5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide](/img/structure/B6632398.png)
![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B6632404.png)



![2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid](/img/structure/B6632422.png)


![N-[[3-(3-bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,2,2-trifluoroethanamine](/img/structure/B6632445.png)
![(3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B6632479.png)